N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. This is followed by a coupling reaction with a benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the tetrazole ring or the sulfonamide group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
- N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a tetrazole ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
883301-42-6 |
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Molecular Formula |
C13H11N5O2S |
Molecular Weight |
301.33 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11N5O2S/c19-21(20,13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)18-10-14-16-17-18/h1-10,15H |
InChI Key |
FQVFFWLTCADUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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